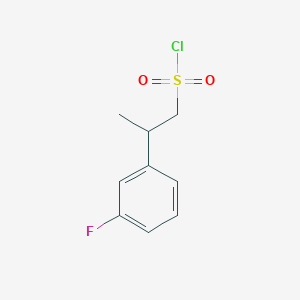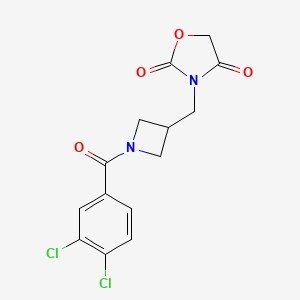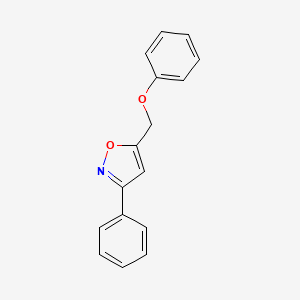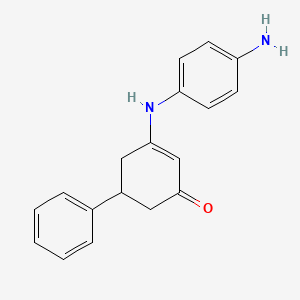
2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(4-methylpiperazin-1-yl)-7H-purine, also known as CMP, is an organic compound used in a variety of scientific research applications. CMP is a purine derivative, which is a type of heterocyclic compound containing both nitrogen and carbon atoms. It is also a derivative of the piperazine family, which is a large class of cyclic compounds containing two nitrogen atoms. CMP is used as a versatile reagent in many laboratory experiments and is known to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Antitumor Potency
One significant application of 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine derivatives is in the field of kinase inhibition targeting EGFR-activating and drug-resistance mutations. These compounds have shown considerable in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines. For example, certain derivatives exhibited significant antitumor effects in xenograft models of NSCLC, indicating their potential as potent kinase inhibitors (Yang et al., 2012).
Neuropharmacological Potential
Several derivatives have been studied for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and shown potential psychotropic activity. This includes the exploration of antidepressant and anxiolytic properties in animal models, highlighting their relevance in neuropharmacological research (Chłoń-Rzepa et al., 2013).
Molecular Structure and Vibrational Spectra Analysis
Ab initio Hartree-Fock and Density Functional Theory methods have been applied to study the molecular structure and vibrational spectra of related compounds. This research provides insights into the conformational stability and electronic properties, crucial for understanding their interaction mechanisms (Taşal & Kumalar, 2010).
Cytotoxic Activity Against Human Tumor Cell Lines
Research has also been conducted on the synthesis of 2,6-substituted purines and their evaluation for cytotoxic activity against human tumor cell lines. Some compounds in this category exhibited highly potent cytotoxic activity, suggesting their potential application in cancer therapy (Kode & Phadtare, 2011).
Synthesis of Nucleoside Analogs
The compound and its derivatives have been used in the synthesis of various nucleoside analogs. These analogs are important for studying nucleoside functions and could have implications in medicinal chemistry, particularly in the design of new therapeutic agents (Szarek et al., 1975).
Antiprion Activity
Functionalized derivatives related to this compound have been synthesized and evaluated for antiprion activity. These studies are crucial in understanding and potentially treating prion diseases, with some compounds showing promising results in cell models infected with scrapie prion strains (Nguyen et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its potential use in proteomics research , it may influence pathways involving protein synthesis or degradation.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine interacts with its targets and exerts its effects . .
Eigenschaften
IUPAC Name |
2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6/c1-16-2-4-17(5-3-16)9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKOVSVBPZSSEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)
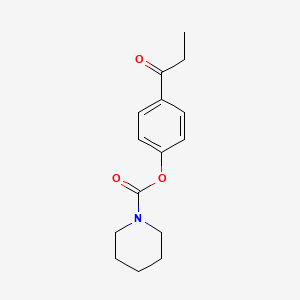

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)
![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)

